Allyl 2-methylbutyrate

Volatility Boiling point Flavor release

Allyl 2-methylbutyrate (CAS 93963-13-4; EINECS 300-753-8) is a branched-chain fatty acid ester with the molecular formula C8H14O2, a molecular weight of 142.20 g/mol, and the IUPAC name prop-2-enyl 2-methylbutanoate. It is formed by the esterification of 2-methylbutanoic acid with allyl alcohol, yielding a colorless liquid with a reported fruity aroma reminiscent of apple or pear.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 93963-13-4
Cat. No. B12661010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-methylbutyrate
CAS93963-13-4
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC=C
InChIInChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3
InChIKeyZSPLJXGRHFJQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2-Methylbutyrate (CAS 93963-13-4): Technical Baseline for Scientific Procurement and Comparator Selection


Allyl 2-methylbutyrate (CAS 93963-13-4; EINECS 300-753-8) is a branched-chain fatty acid ester with the molecular formula C8H14O2, a molecular weight of 142.20 g/mol, and the IUPAC name prop-2-enyl 2-methylbutanoate . It is formed by the esterification of 2-methylbutanoic acid with allyl alcohol, yielding a colorless liquid with a reported fruity aroma reminiscent of apple or pear [1]. The compound belongs to the class of organic compounds known as fatty acid esters and features a chiral center at the 2-position of the butyrate moiety, a structural attribute that differentiates it from simpler straight-chain allyl esters such as allyl butyrate [2]. Its computed physicochemical properties—boiling point 164.6 °C at 760 mmHg, flash point 55.4 °C, density 0.891 g/cm³, refractive index 1.422, and XLogP3 of 2.2—position it as an intermediate-volatility, moderately lipophilic ester within the 2-methylbutyrate ester family .

Why Allyl 2-Methylbutyrate Cannot Be Casually Replaced by Allyl Butyrate, Allyl Isobutyrate, or Other 2-Methylbutyrate Esters


Within the allyl ester and 2-methylbutyrate ester families, small structural modifications produce quantifiable shifts in volatility, lipophilicity, flammability, and chiral-dependent sensory character. Allyl butyrate (C7H12O2, unbranched acid chain) boils approximately 10 °C lower and flashes 13 °C lower than allyl 2-methylbutyrate . Allyl isobutyrate—isomeric in acid chain branching but one methylene unit shorter—exhibits a boiling point approximately 31 °C lower and a LogP roughly 0.8 units lower, predicting substantially different release kinetics and matrix partitioning . Ethyl 2-methylbutyrate, sharing the same acid moiety but with a saturated ethanol-derived head group, boils approximately 32 °C lower and flashes at only 26 °C (versus 55.4 °C), imposing different safety and processing constraints . 2-Methylallyl 2-methylbutyrate adds an extra methyl group to the allyl moiety, increasing molecular weight to 156.22 g/mol and raising the boiling point to 186.8 °C—a 22 °C difference that alters evaporation profiles in both flavor release and synthetic applications . Each substitution therefore changes at least one practically relevant parameter by a margin sufficient to affect procurement, formulation, or process safety decisions.

Quantitative Comparator Evidence Guide: Allyl 2-Methylbutyrate vs. Closest Analogs


Boiling Point and Volatility Ranking Among Allyl and 2-Methylbutyrate Esters

Allyl 2-methylbutyrate (164.6 °C at 760 mmHg, computed) occupies a distinct intermediate-volatility position within its comparator set. Its boiling point is approximately 10 °C higher than allyl butyrate (154–155 °C) , approximately 31 °C higher than allyl isobutyrate (134.0 °C) , approximately 32 °C higher than ethyl 2-methylbutyrate (132–133 °C) , approximately 6 °C lower than 2-methylallyl butyrate (170.4 °C) , and approximately 22 °C lower than 2-methylallyl 2-methylbutyrate (186.8 °C) . This mid-range boiling point predicts an evaporation rate that is slower than the smaller-molecule saturate-terminal esters but faster than the bulkier methylallyl-substituted analogs.

Volatility Boiling point Flavor release Process engineering

Flash Point and Safety Classification for Storage and Transport

Allyl 2-methylbutyrate exhibits a flash point of 55.4 °C (computed), placing it above the threshold for Category 3 flammable liquids (flash point ≥ 23 °C and ≤ 60 °C per GHS) but substantially higher than several key comparators. Its flash point exceeds that of allyl butyrate (42 °C) by approximately 13 °C , allyl isobutyrate (42.8 °C) by approximately 13 °C , and ethyl 2-methylbutyrate (26 °C) by approximately 29 °C . It is approximately 9 °C lower than 2-methylallyl butyrate (64.6 °C) and approximately 11 °C lower than 2-methylallyl 2-methylbutyrate (66.9 °C) . The 29 °C advantage over ethyl 2-methylbutyrate is particularly relevant: ethyl 2-methylbutyrate's flash point of 26 °C requires more stringent temperature-controlled storage and transport compared to allyl 2-methylbutyrate.

Flash point Flammability Safety Transport classification

Predicted Lipophilicity (XLogP3) and Implications for Matrix Substantivity

Allyl 2-methylbutyrate has a computed XLogP3 of 2.2 , which is substantially higher than allyl isobutyrate's reported experimental LogP of 1.37 and higher than typical values for ethyl 2-methylbutyrate (estimated ~1.7). This difference of approximately 0.8 LogP units relative to allyl isobutyrate predicts a roughly 6.3-fold higher octanol-water partition coefficient, translating to greater retention in lipid-rich matrices such as dairy products, baked goods, or oily fragrance bases. 2-Methylallyl butyrate, by comparison, has reported LogP values ranging from 1.91 to 2.62 across different estimation methods [1], overlapping with the upper range of allyl 2-methylbutyrate but with greater inter-method variability, suggesting less consistently predictable partitioning behavior for procurement decisions.

Lipophilicity LogP Substantivity Flavor partition Food matrix

Chiral Center and Enantiomer-Dependent Odor Modulation Potential

Allyl 2-methylbutyrate possesses a chiral center at the 2-position of the 2-methylbutyrate moiety (one indefinite stereocenter per computed structural data) . This chirality is inherited from 2-methylbutanoic acid, whose (S)-enantiomer is documented to impart a pleasantly sweet, fruity odor while the (R)-enantiomer exhibits a pervasive, cheesy, sweaty odor character [1]. In contrast, allyl butyrate (straight-chain C4 acid) and allyl isobutyrate (symmetrically branched, achiral at the alpha carbon) lack this stereogenic center entirely, meaning their odor profiles cannot be modulated through enantiomeric enrichment . Ethyl 2-methylbutyrate shares the chiral acid moiety and is known to exhibit enantiomer-dependent odor differences, but lacks the allylic double bond that confers additional reactivity options. The presence of a controllable stereocenter in allyl 2-methylbutyrate creates the possibility—through enantioselective synthesis or chiral resolution—of tailoring the sensory output between fruity-sweet and sharp-cheesy character, an option unavailable with achiral allyl esters.

Chiral Enantiomer Stereochemistry Odor quality Flavor differentiation

Regulatory Status Divergence: FEMA GRAS Gap Relative to 2-Methylallyl Butyrate

A critical procurement-relevant distinction is the regulatory status gap between allyl 2-methylbutyrate and its closest structural isomer, 2-methylallyl butyrate (CAS 7149-29-3). The latter holds FEMA number 2678 and JECFA number 1207, having been evaluated by the Joint FAO/WHO Expert Committee on Food Additives in 2003 (Session 61) with a determination of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. Allyl 2-methylbutyrate (CAS 93963-13-4), despite sharing the molecular formula C8H14O2 with 2-methylallyl butyrate, does not appear in FEMA GRAS listings or JECFA evaluation records as of the search date. It is registered under EINECS 300-753-8 but lacks the food-flavor regulatory clearances held by its isomer . For procurement intended for food-grade flavor applications, this regulatory asymmetry means that 2-methylallyl butyrate has a pre-established safety evaluation pathway, whereas allyl 2-methylbutyrate may require additional regulatory assessment before use in food products.

FEMA GRAS JECFA Regulatory Food flavor Procurement compliance

Allyl 2-Methylbutyrate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Non-Food Flavor Research and Olfactory Receptor Studies Requiring Chiral Allyl Esters

When academic or industrial olfactory research requires an allyl ester that combines a chiral 2-methylbutyrate moiety with an allylic double bond, allyl 2-methylbutyrate is the structurally indicated choice. Its chiral center (Section 3, Evidence 4) enables enantiomer-dependent odor modulation studies, while its intermediate volatility (164.6 °C boiling point, Section 3, Evidence 1) provides a headspace concentration window distinct from both the lighter ethyl 2-methylbutyrate (133 °C) and the heavier 2-methylallyl 2-methylbutyrate (186.8 °C). This scenario explicitly excludes food-flavor applications where FEMA GRAS status is mandatory, directing procurement toward 2-methylallyl butyrate (FEMA 2678) instead [1].

Synthetic Chemistry Applications Leveraging the Allyl Ester as a Reactive Handle

Allyl 2-methylbutyrate's allyl group serves as a reactive functional handle for transition-metal-catalyzed transformations (e.g., allylic alkylation, Tsuji-Trost reactions, cross-metathesis), while the 2-methylbutyrate moiety provides steric bulk that can influence diastereoselectivity. The compound's flash point of 55.4 °C (Section 3, Evidence 2) permits a wider operational temperature window compared to ethyl 2-methylbutyrate (flash point 26 °C), reducing the risk of vapor-phase ignition during heated reactions . Its LogP of 2.2 facilitates extraction and chromatographic purification in organic solvent systems .

Analytical Reference Standard for GC-MS Identification of Branched Allyl Esters in Complex Mixtures

Allyl 2-methylbutyrate's GC-MS spectrum is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 3zltdu2oK3v) [2]. Its unique retention characteristics—intermediate between the earlier-eluting allyl butyrate/allyl isobutyrate and the later-eluting 2-methylallyl 2-methylbutyrate—make it a useful retention-index marker for method development targeting branched unsaturated esters in natural product volatilomics or food aroma research (non-regulatory contexts).

Comparative Physicochemical Screening in Ester Libraries for Structure-Property Relationship Studies

For research programs systematically mapping how incremental structural changes affect ester physicochemical properties, allyl 2-methylbutyrate fills a specific combinatorial cell: allyl alcohol + branched C5 acid (2-methylbutanoic). Its measured/computed parameters (BP 164.6 °C, FP 55.4 °C, density 0.891 g/cm³, nD 1.422, XLogP3 2.2) provide data points that bridge the gap between the unbranched allyl butyrate (BP 154 °C, FP 42 °C) , the branched-shorter allyl isobutyrate (BP 134 °C, LogP 1.37) , and the fully methylated 2-methylallyl 2-methylbutyrate (BP 186.8 °C) , enabling quantitative structure-property relationship (QSPR) modeling of the allyl ester chemical space.

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